![molecular formula C12H8 B14757204 Cyclopenta[cd]azulene CAS No. 209-86-9](/img/structure/B14757204.png)
Cyclopenta[cd]azulene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Aceazulylene can be synthesized through various methods. One common synthetic route involves the cyclization of appropriate precursors under specific conditions. For instance, the cyclization of a suitable diene with a cyclopentadienyl derivative can yield Aceazulylene. The reaction conditions typically involve the use of a catalyst and controlled temperature to facilitate the cyclization process .
Industrial Production Methods
Industrial production of Aceazulylene may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
Aceazulylene undergoes various types of chemical reactions, including:
Oxidation: Aceazulylene can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert Aceazulylene into its saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the Aceazulylene molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly used.
Major Products Formed
Oxidation: Formation of ketones or quinones.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated or functionalized derivatives.
Aplicaciones Científicas De Investigación
Aceazulylene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of peptic ulcers and as an antineoplastic agent.
Industry: Utilized in the development of optoelectronic devices due to its unique electronic properties
Mecanismo De Acción
The mechanism by which Aceazulylene exerts its effects involves interactions with specific molecular targets and pathways. For instance, its anti-inflammatory properties may be attributed to the inhibition of pro-inflammatory enzymes and pathways. In optoelectronic applications, its unique electronic structure allows it to interact with light and other electromagnetic radiation in specific ways, making it useful in devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells .
Comparación Con Compuestos Similares
Similar Compounds
- Acenaphthylene
- Pleiadiene
- Pyracylene
- Aceheptylene
- Fluoranthene
Uniqueness
Aceazulylene is unique due to its non-benzenoid structure, which imparts distinct electronic properties compared to its benzenoid counterparts. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics, such as in optoelectronic devices .
Propiedades
Número CAS |
209-86-9 |
|---|---|
Fórmula molecular |
C12H8 |
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
tricyclo[5.4.1.04,12]dodeca-1(11),2,4(12),5,7,9-hexaene |
InChI |
InChI=1S/C12H8/c1-2-4-10-6-8-11-7-5-9(3-1)12(10)11/h1-8H |
Clave InChI |
UAOKSEHHTKPQAR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=CC3=C2C(=C1)C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


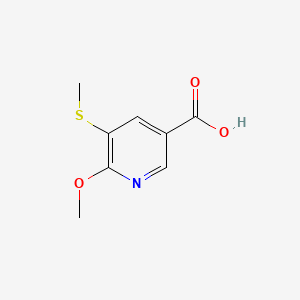
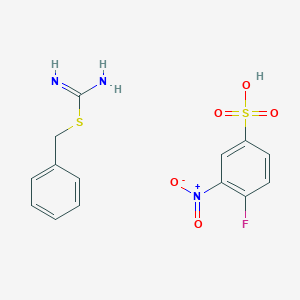
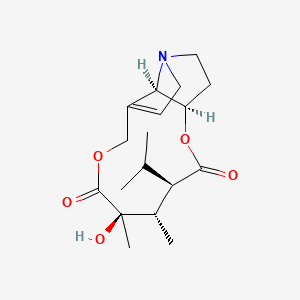
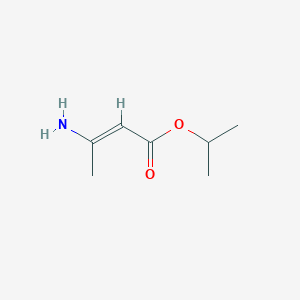
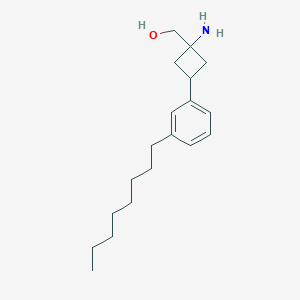
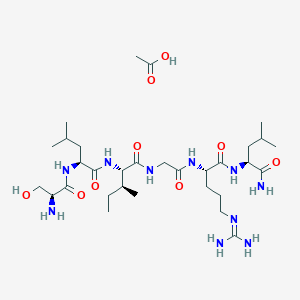
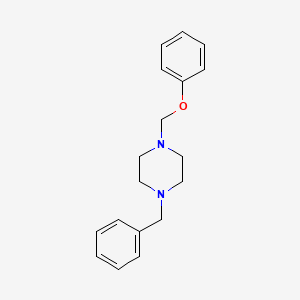
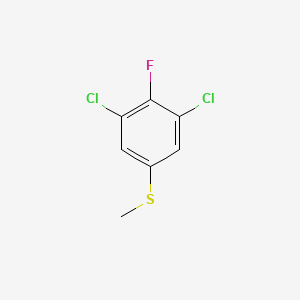
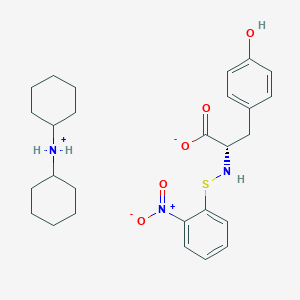
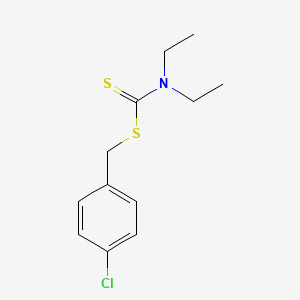

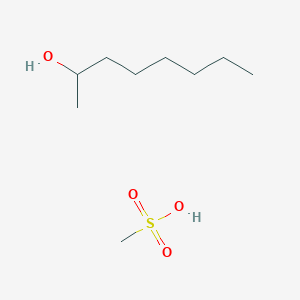

![7-Fluoro-11-methylpyrido[1,2-b]isoquinolin-5-ium perchlorate](/img/structure/B14757223.png)
